N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-13-7-14(2)9-16(8-13)26-22(28)21-17(5-6-31-21)25-23(26)32-11-20(27)24-15-3-4-18-19(10-15)30-12-29-18/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQQHIPZVDMXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure comprising:
- A benzodioxole moiety
- A thienopyrimidine derivative
- An acetamide functional group
This structural diversity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyrimidine component may influence various signaling pathways, leading to distinct pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Specific IC50 values have been reported for various cancer types, indicating its potential as an anticancer agent.
-
Antimicrobial Properties
- The compound has demonstrated activity against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell wall synthesis or function.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.
Research Findings and Case Studies
A review of current literature reveals several significant findings regarding the biological activity of the compound:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzodioxole intermediate.
- Coupling with thienopyrimidine derivatives.
- Final acetamide formation under controlled conditions to ensure high yield and purity.
Preparation Methods
Cyclization of Thiourea Derivatives
Thiourea derivatives react with α,β-unsaturated ketones or esters under acidic conditions to form the pyrimidinone ring. For example, 3-amino-thiophene-2-carboxylates can cyclize with ketones in the presence of POCl₃ to yield 4-chlorothieno[3,2-d]pyrimidines.
Reaction Conditions
Amino Acid Cyclization
Alternative routes employ amino acid precursors. 3-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid reacts with anhydrides (e.g., butanoic anhydride) to form fused oxazine intermediates, which are subsequently rearranged to pyrimidinones.
Formation of the Sulfanylacetamide Linkage
The sulfanyl moiety is introduced via thiol-disulfide exchange or nucleophilic substitution.
Thioether Formation
A 2-chloropyrimidinone intermediate reacts with mercaptoacetic acid to form the thioether bond.
Procedure
- Substrate : 2-Chloro-3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidine
- Reagent : Mercaptoacetic acid, K₂CO₃
- Solvent : DMF
- Temperature : Room temperature, 12 hours.
Coupling with the Benzodioxol-5-yl Component
The final step involves amide bond formation between the sulfanylacetic acid intermediate and 2H-1,3-benzodioxol-5-amine.
Activation and Coupling
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
Optimized Conditions
| Step | Reagent/Condition | Role |
|---|---|---|
| Activation | SOCl₂, reflux, 2h | Converts -COOH to -COCl |
| Coupling | Benzodioxol-5-amine, DCM, 0°C → RT | Forms amide bond |
Yield improvements (>75%) are achieved using coupling agents like HATU or EDCI.
Analytical Characterization
Critical spectroscopic data for validating the structure include:
Table 1: Key Spectral Signatures
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 6H, CH₃), δ 5.95 (s, 2H, OCH₂O), δ 7.25–7.50 (m, aromatic H) |
| ¹³C NMR | δ 21.2 (CH₃), 101.5 (OCH₂O), 167.8 (C=O) |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
| MS | m/z 467.56 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
